molecular formula C12H14N2O5 B1519167 D-Glutamic acid, N-(4-aminobenzoyl)- CAS No. 5959-18-2

D-Glutamic acid, N-(4-aminobenzoyl)-

Cat. No.: B1519167
CAS No.: 5959-18-2
M. Wt: 266.25 g/mol
InChI Key: GADGMZDHLQLZRI-SECBINFHSA-N
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Description

D-Glutamic acid, N-(4-aminobenzoyl): is a chemical compound with the molecular formula C12H14N2O5 and a molecular weight of 266.25 g/mol . This compound is a derivative of glutamic acid, where the amino group of 4-aminobenzoyl is attached to the gamma-carboxyl group of glutamic acid.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a reaction between D-glutamic acid and 4-aminobenzoyl chloride in the presence of a suitable base such as triethylamine.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include controlling temperature, pH, and reaction time.

Types of Reactions:

  • Oxidation: D-Glutamic acid, N-(4-aminobenzoyl) can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Using reagents like thionyl chloride (SOCl2) for carboxyl group substitution.

Major Products Formed:

  • Oxidation: Glutaric acid derivatives.

  • Reduction: Reduced glutamic acid derivatives.

  • Substitution: Various substituted glutamic acid derivatives.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

D-Glutamic acid, N-(4-aminobenzoyl)- has been found to interact with various enzymes and proteins. For instance, it has been studied as an inhibitor of Pf-DHFR, an enzyme involved in the life cycle of the malaria parasite . The nature of these interactions involves the binding of D-Glutamic acid, N-(4-aminobenzoyl)- to the active site of the enzyme, thereby inhibiting its function .

Cellular Effects

The effects of D-Glutamic acid, N-(4-aminobenzoyl)- on cells are largely dependent on the specific cellular processes it interacts with. For instance, by inhibiting Pf-DHFR, it can potentially disrupt the life cycle of the malaria parasite within the host cell

Molecular Mechanism

The molecular mechanism of action of D-Glutamic acid, N-(4-aminobenzoyl)- involves its interaction with specific biomolecules. For example, it binds to the active site of Pf-DHFR, inhibiting the enzyme’s function . This binding interaction could potentially lead to changes in gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

It has been synthesized and tested for its antimalarial activity, demonstrating promising results

Metabolic Pathways

It is known to interact with Pf-DHFR, suggesting it may play a role in the metabolic processes of the malaria parasite

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: It serves as a substrate in enzymatic studies and metabolic pathways. Medicine: Industry: Utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

  • L-Glutamic acid, N-(4-aminobenzoyl)

  • Folic Acid Derivatives

  • Glutamic Acid Conjugates

Properties

IUPAC Name

(2R)-2-[(4-aminobenzoyl)amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADGMZDHLQLZRI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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